Cas no 776281-59-5 (1-((1H-Imidazol-2-yl)methyl)guanidine)

1-((1H-Imidazol-2-yl)methyl)guanidine is a heterocyclic organic compound featuring both imidazole and guanidine functional groups. This structure imparts unique chemical properties, including strong basicity and chelating capabilities, making it valuable in coordination chemistry and catalysis. The imidazole moiety enhances nucleophilicity and metal-binding affinity, while the guanidine group contributes to high proton affinity and stability. These characteristics make the compound suitable for applications in pharmaceutical intermediates, ligand synthesis, and biochemical research. Its well-defined reactivity profile allows for precise modifications, facilitating its use in the development of specialized organic frameworks and bioactive molecules. The compound’s stability under various conditions further supports its utility in synthetic and industrial processes.
1-((1H-Imidazol-2-yl)methyl)guanidine structure
776281-59-5 structure
Product Name:1-((1H-Imidazol-2-yl)methyl)guanidine
CAS No:776281-59-5
MF:C5H9N5
MW:139.158459424973
CID:552802
PubChem ID:10080473
Update Time:2025-06-14

1-((1H-Imidazol-2-yl)methyl)guanidine Chemical and Physical Properties

Names and Identifiers

    • 1-((1H-Imidazol-2-yl)methyl)guanidine
    • 2-(1H-imidazol-2-ylmethyl)guanidine
    • Guanidine,N-(1H-imidazol-2-ylmethyl)-
    • 1-(1H-imidazol-2-ylmethyl)guanidine
    • N-[(1H-imidazol-2-yl)methyl]guanidine
    • CHEMBL101317
    • 776281-59-5
    • DTXSID40435216
    • BDBM50082309
    • BGB28159
    • N-(1H-Imidazol-2-ylmethyl)-guanidine
    • AKOS013855598
    • Guanidine, (1H-imidazol-2-ylmethyl)- (9CI)
    • Inchi: 1S/C5H9N5/c6-5(7)10-3-4-8-1-2-9-4/h1-2H,3H2,(H,8,9)(H4,6,7,10)
    • InChI Key: DBBQEGGZLRKENC-UHFFFAOYSA-N
    • SMILES: N1C=CN=C1C/N=C(\N)/N

Computed Properties

  • Exact Mass: 139.08579531g/mol
  • Monoisotopic Mass: 139.08579531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 93.1Ų

Experimental Properties

  • Density: 1.512
  • Boiling Point: 440.515°C at 760 mmHg
  • Flash Point: 220.216°C
  • Refractive Index: 1.712

1-((1H-Imidazol-2-yl)methyl)guanidine Pricemore >>

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Additional information on 1-((1H-Imidazol-2-yl)methyl)guanidine

Research Brief on 1-((1H-Imidazol-2-yl)methyl)guanidine (CAS: 776281-59-5): Recent Advances and Applications

1-((1H-Imidazol-2-yl)methyl)guanidine (CAS: 776281-59-5) is a chemically synthesized guanidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug development, particularly in targeting enzymes and receptors involved in various pathological conditions. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential clinical applications.

The compound's structure, featuring an imidazole ring linked to a guanidine group, confers it with notable hydrogen-bonding capabilities and basicity, making it a promising candidate for interactions with biological macromolecules. Recent research has focused on its inhibitory effects on enzymes such as nitric oxide synthase (NOS) and arginase, which are implicated in inflammatory and cardiovascular diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-((1H-Imidazol-2-yl)methyl)guanidine exhibited potent inhibition of inducible NOS (iNOS), suggesting potential applications in treating chronic inflammation.

In addition to its enzyme inhibitory properties, 1-((1H-Imidazol-2-yl)methyl)guanidine has been investigated for its antimicrobial activity. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs displayed significant efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic pathways. These findings underscore its potential as a lead compound for developing novel antibiotics.

Another area of interest is the compound's role in cancer research. Preliminary in vitro studies have shown that 1-((1H-Imidazol-2-yl)methyl)guanidine derivatives can induce apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways, such as the PI3K/Akt/mTOR axis. A 2022 publication in European Journal of Medicinal Chemistry highlighted the compound's ability to selectively target cancer cells while sparing normal cells, a property that could enhance its therapeutic index. Further investigations are underway to optimize its pharmacokinetic properties and evaluate its efficacy in animal models.

The synthesis of 1-((1H-Imidazol-2-yl)methyl)guanidine has also seen advancements, with recent protocols emphasizing greener and more efficient methodologies. A 2023 study in Organic Process Research & Development described a novel one-pot synthesis route that significantly improved yield and reduced environmental impact. This progress is critical for scaling up production and facilitating further preclinical and clinical studies.

In conclusion, 1-((1H-Imidazol-2-yl)methyl)guanidine (CAS: 776281-59-5) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from anti-inflammatory and antimicrobial therapies to anticancer drug development. Continued research into its mechanism of action, structure-activity relationships, and clinical potential is warranted to fully exploit its therapeutic benefits. The compound's versatility and efficacy in preliminary studies position it as a valuable candidate for future drug discovery efforts.

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